molecular formula C9H9Cl B074298 1-(Chloromethyl)-4-vinylbenzene CAS No. 1592-20-7

1-(Chloromethyl)-4-vinylbenzene

Cat. No. B074298
CAS RN: 1592-20-7
M. Wt: 152.62 g/mol
InChI Key: ZRZHXNCATOYMJH-UHFFFAOYSA-N
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Patent
US07981408B2

Procedure details

A flame dried 1-L round bottom flask was charged with AIBN (1.9 g, 11.6 mmol) and 50 mL of anhydrous toluene. To this stirred solution was added chloromethylstyrene (76.25 g, 500 mmol) in toluene (430 mL). Argon was bubbled through the mixture; it was then warmed to 78-80° C. with stirring for 22 hrs under a blanket of argon. Approximately 50 mL of hexane was added to the flask and the whole mixture was then poured into 750 ml of hexane. A taffy-like precipitate formed. The precipitate was collected and washed a couple of times with water. The precipitate was then dissolved in THF. The THF solution was filtered. Adding petroleum ether precipitated the product that was then separated from the mother liquor. The solid was dissolved again in THF, and finally precipitated in methanol. The product was collected and dried overnight at 50° C. in a vacuum oven. This gave the title compound as a brittle, white powder (36.16 g). GPC analysis that gave the following results:
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
76.25 g
Type
reactant
Reaction Step Two
Quantity
430 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(N=N[C:8]([C:11]#N)(C)C)(C#N)C.[Cl:13]CC=CC1C=CC=CC=1.[C:23]1([CH3:29])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>>[Cl:13][CH2:29][C:23]1[CH:28]=[CH:27][C:26]([CH:8]=[CH2:11])=[CH:25][CH:24]=1

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
76.25 g
Type
reactant
Smiles
ClCC=CC1=CC=CC=C1
Name
Quantity
430 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
79 (± 1) °C
Stirring
Type
CUSTOM
Details
with stirring for 22 hrs under a blanket of argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
A flame dried 1-L round bottom flask
CUSTOM
Type
CUSTOM
Details
Argon was bubbled through the mixture
ADDITION
Type
ADDITION
Details
Approximately 50 mL of hexane was added to the flask
ADDITION
Type
ADDITION
Details
the whole mixture was then poured into 750 ml of hexane
CUSTOM
Type
CUSTOM
Details
A taffy-like precipitate formed
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed a couple of times with water
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate was then dissolved in THF
FILTRATION
Type
FILTRATION
Details
The THF solution was filtered
CUSTOM
Type
CUSTOM
Details
Adding petroleum ether precipitated the product that
CUSTOM
Type
CUSTOM
Details
was then separated from the mother liquor
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved again in THF
CUSTOM
Type
CUSTOM
Details
finally precipitated in methanol
CUSTOM
Type
CUSTOM
Details
The product was collected
CUSTOM
Type
CUSTOM
Details
dried overnight at 50° C. in a vacuum oven
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
ClCC1=CC=C(C=C1)C=C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 36.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.